molecular formula C11H13ClFN B13081092 2-(4-Chloro-3-fluorophenyl)piperidine

2-(4-Chloro-3-fluorophenyl)piperidine

Cat. No.: B13081092
M. Wt: 213.68 g/mol
InChI Key: BPPFQUVLYDZOLZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)piperidine is a halogenated piperidine derivative characterized by a chloro substituent at the para position and a fluoro substituent at the meta position on the phenyl ring. The presence of electron-withdrawing groups (Cl, F) influences lipophilicity, metabolic stability, and receptor binding kinetics, making this compound a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2

InChI Key

BPPFQUVLYDZOLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been reported to yield piperidine derivatives with high efficiency . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a sulfonium salt, followed by deprotection and intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions will depend on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring in 2-(4-chloro-3-fluorophenyl)piperidine facilitates nucleophilic substitution at the para and meta positions relative to the halogens. Reactions typically occur under acidic or catalytic conditions:

Reaction Type Conditions Products Key Observations
Aromatic substitutionH₂SO₄, NaNO₂, CuCN, 0–5°C2-(4-Cyano-3-fluorophenyl)piperidineChlorine replaced by cyano group; 85% yield*
Halogen displacementK₂CO₃, DMF, 80°C2-(3-Fluoro-4-methoxyphenyl)piperidineMethoxy substitution via SNAr mechanism

Note : *Yields are illustrative based on analogous piperidine derivatives.

The fluorine atom exhibits ortho/para-directing effects, while chlorine’s strong electron-withdrawing nature enhances the ring’s susceptibility to nucleophilic attack.

Reduction Reactions

The piperidine ring undergoes reduction under hydrogenation conditions, though the phenyl ring remains intact due to its aromatic stability:

Reagent Conditions Product Application
H₂, Pd/C (10%)Ethanol, 25°C, 12 hrThis compoundSelective saturation of imine intermediates
LiAlH₄Anhydrous THF, refluxSecondary amine derivativesReduction of amide functionalities

Reductive amination of ketone intermediates is a critical step in synthesizing this compound.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions leverage the halogenated phenyl group for bond formation:

Reaction Catalyst Conditions Products
Suzuki couplingPd(PPh₃)₄K₂CO₃, DMF/H₂O, 90°C Biaryl derivatives (e.g., 2-(3-fluoro-4-biphenyl)piperidine)
Buchwald–HartwigPd₂(dba)₃, XPhost-BuONa, toluene, 110°C N-arylpiperidines

These reactions are instrumental in diversifying the compound’s aryl group for medicinal chemistry applications .

Alkylation and Acylation

The piperidine nitrogen serves as a nucleophile in alkylation and acylation reactions:

Reagent Conditions Product Yield
Benzyl bromideK₂CO₃, MeCN, 60°C N-Benzyl-2-(4-chloro-3-fluorophenyl)piperidine78%*
Acetyl chlorideEt₃N, DCM, 0°CN-Acetyl-2-(4-chloro-3-fluorophenyl)piperidine92%*

Note : *Yields based on analogous reactions for 3-chloro-3-methylpiperidin-4-ones .

Steric hindrance from the 4-chloro-3-fluorophenyl group slightly reduces reaction rates compared to unsubstituted piperidines .

Oxidation Reactions

The piperidine ring is resistant to oxidation under mild conditions, but strong oxidants target the nitrogen:

Reagent Conditions Product Outcome
KMnO₄, H₂OH₂SO₄, 100°CThis compound-N-oxideSelective N-oxidation; 65% yield*
mCPBADCM, 25°CEpoxidation of unsaturated analogsNot applicable to saturated piperidines

N-Oxide derivatives are key intermediates for further functionalization.

Acid-Base Reactions

The piperidine nitrogen (pKa ~11) undergoes protonation in acidic media, enhancing solubility in polar solvents:

Acid Conditions Application
HCl (1M)MeOH, 25°CSalt formation for crystallization
TFADCM, 0°C Deprotection of Boc-protected intermediates

Protonation is reversible and critical for purifying the compound via salt metathesis .

Key Structural Influences on Reactivity

  • Electronic Effects :

    • The 4-chloro-3-fluorophenyl group withdraws electron density via inductive effects, activating the ring for nucleophilic substitution.

    • Fluorine’s ortho/para-directing behavior governs regioselectivity in aromatic substitutions.

  • Steric Effects :

    • The bulky phenyl group at position 2 hinders axial approaches to the piperidine nitrogen, favoring equatorial attack in alkylation reactions .

  • Solubility :

    • The compound is sparingly soluble in water but dissolves readily in DCM, DMF, and THF, influencing reaction solvent choices.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research has indicated that 2-(4-Chloro-3-fluorophenyl)piperidine may exhibit therapeutic effects, particularly in the modulation of pain and other neurological conditions. It has been investigated as a ligand in receptor binding studies, showing interactions with various biological targets, including receptors and enzymes involved in pain pathways. The compound's ability to act as an agonist or antagonist can significantly influence its therapeutic applications.

Case Study: Pain Modulation
A study focused on the compound's effects on pain modulation revealed its potential as a selective P2X3 receptor antagonist. This receptor is implicated in chronic pain conditions, and antagonists targeting it can provide relief without the side effects associated with traditional analgesics. The research demonstrated that this compound could reduce nociceptive responses in animal models, suggesting its viability for further development in pain management therapies .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. The substitution pattern on the piperidine ring influences binding affinities and selectivities for various molecular targets. Comparative studies with structurally similar compounds have shown variations in activity levels, highlighting the importance of specific substitutions for enhanced efficacy .

Agrochemical Applications

The compound's unique chemical properties also make it a candidate for agrochemical applications. Its potential use as an insecticide or herbicide is under investigation due to its ability to interact with biological systems at a molecular level. Preliminary studies suggest that modifications to its structure could enhance its effectiveness against specific pests or weeds, making it valuable in agricultural settings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for certain targets. The exact mechanism will depend on the specific application and the biological or chemical system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters of 2-(4-Chloro-3-fluorophenyl)piperidine and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions LogP (Predicted) Melting Point (°C)
This compound C₁₁H₁₂ClF₂N 231.67 4-Cl, 3-F 2.8 Not reported
2-(4-Fluorophenyl)piperidine C₁₁H₁₂F₂N 193.22 4-F 2.1 268–287
3-(3-Chloro-4-fluorophenoxy)piperidine C₁₁H₁₂ClF₂NO 263.67 3-Cl, 4-F (phenoxy) 3.2 Not reported
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine (3F-PCP) C₁₈H₂₃F₂N 299.38 3-F (phenyl), cyclohexyl linker 4.5 Not reported
4-(4-Fluorophenyl)piperidine C₁₁H₁₂F₂N 193.22 4-F (piperidine C4) 2.1 Not reported

Key Observations :

  • Positional Isomerism : 4-(4-Fluorophenyl)piperidine differs in the attachment position of the fluorophenyl group (piperidine C4 vs. C2), which may alter steric interactions in receptor binding .
  • Linker Modifications: 3-(3-Chloro-4-fluorophenoxy)piperidine introduces an oxygen linker, increasing polarity but maintaining high logP due to aromatic substituents .

Crystallographic and Analytical Data

  • Crystal Structures: Derivatives like 2-Amino-4-(4-fluorophenyl)pyridine-3-carbonitrile () exhibit planar aromatic systems stabilized by hydrogen bonding, a feature likely shared with fluorophenyl-piperidine analogs .
  • Spectroscopic Characterization : ¹H NMR of 2-(4-Fluorophenyl)piperidine shows aromatic proton signals at δ 7.2–7.4 ppm and piperidine protons at δ 1.5–2.8 ppm, consistent with similar compounds .

Biological Activity

2-(4-Chloro-3-fluorophenyl)piperidine is a compound with notable biological activities, primarily linked to its interactions with various receptors and its potential therapeutic applications. This article synthesizes current research findings, including synthesis pathways, biological evaluations, and case studies that highlight the compound's pharmacological properties.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 4-chloro-3-fluorophenyl group. This specific substitution pattern is crucial for its biological activity, particularly in receptor binding and modulation.

Synthesis Pathways

Recent studies have focused on synthesizing various piperidine derivatives to explore their biological potential. For example, modifications of the piperidine core have been investigated to enhance receptor selectivity and metabolic stability. The synthesis typically involves:

  • Boc protection of amine groups.
  • Substitution reactions to introduce halides or other functional groups.
  • Deprotection to yield the final piperidine derivatives.

Receptor Interaction

This compound has been studied for its antagonistic effects on the P2X3 receptor, which is implicated in pain sensation. Compounds with similar structures have shown promising anti-nociceptive effects in animal models, indicating that this compound may also possess analgesic properties .

Anticancer Activity

Research indicates that piperidine derivatives can activate multiple signaling pathways leading to apoptosis in cancer cells. For instance, studies have shown that piperidine compounds can inhibit the Akt signaling pathway, which is critical in breast cancer progression . The presence of halogen substitutions like chloro and fluoro in the phenyl ring has been associated with enhanced anticancer activity due to increased lipophilicity and receptor affinity.

Case Studies

  • Pain Management : In a study evaluating various P2X3 antagonists, compounds structurally related to this compound exhibited significant pain relief in models of neuropathic pain. The selectivity for P2X3 over P2X2/3 receptors was emphasized as a critical factor for minimizing side effects associated with chronic pain treatments .
  • Anticancer Mechanisms : A detailed investigation into the anticancer properties of piperidine derivatives revealed that compounds similar to this compound could induce cell cycle arrest and apoptosis through mitochondrial pathways. These findings suggest potential applications in treating various cancers, including breast and lung cancer .

Data Tables

Biological Activity Mechanism Reference
P2X3 receptor antagonismInhibition of pain signaling
Anticancer activityInduction of apoptosis via Akt pathway
Metabolic stabilityEnhanced by halide substitutions

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-Chloro-3-fluorophenyl)piperidine?

The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example, intermediates like 4-chloro-3-fluorophenyl groups can be introduced via Suzuki-Miyaura cross-coupling or alkylation of piperidine scaffolds. In related compounds, methyl (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl] derivatives were synthesized using benzylation conditions (HCOONH4/Pd/C) and subsequent hydrolysis . For halogenated aryl-piperidine systems, cyclization of α,β-unsaturated intermediates with ethyl cyanoacetate in the presence of ammonium acetate has been reported .

Q. How is structural characterization of this compound achieved?

Spectroscopic techniques are critical:

  • NMR : Chemical shifts for aromatic protons (δ 7.2–7.8 ppm) and piperidine protons (δ 1.5–3.5 ppm) confirm substitution patterns.
  • X-ray crystallography : Used to resolve spatial conformations, as demonstrated for spiropiperidine systems .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, as seen in phenyl piperidine derivatives .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with biological activity. For phenyl piperidine derivatives, a dataset of 43 compounds with SERT inhibitory activity (pIC50 values) was used to develop predictive models via ADMET Predictor™ and MedChem Designer™. Key descriptors included lipophilicity and hydrogen-bond acceptor capacity. These models enable rational structural modifications (e.g., fluorination) to enhance potency .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell lines, IC50 measurement protocols). To resolve these:

  • Meta-analysis : Compare datasets across studies using standardized pIC50 values .
  • Target validation : Confirm binding affinity via radioligand assays or crystallography. For example, piperidine derivatives showed divergent effects on ion channels and enzymes, necessitating orthogonal assays (e.g., patch-clamp for ion channels, enzymatic inhibition assays) .

Q. What in silico methods predict the pharmacokinetics of this compound?

Computational tools evaluate:

  • ADMET properties : ADMET Predictor™ assesses absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition). For phenyl piperidine derivatives, low blood-brain barrier penetration was predicted, suggesting peripheral activity .
  • Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability, as applied to piperidine interactions with SERT .

Q. What mechanisms underlie the CNS activity of piperidine derivatives like this compound?

Piperidines often target neurotransmitter systems:

  • SERT inhibition : Fluorophenyl groups enhance serotonin transporter binding, as seen in pIC50 values ranging from 6.8–8.2 .
  • Ion channel modulation : Derivatives like LAS-252 act as nicotinic α4β4 receptor agonists, influencing synaptic plasticity .
  • Neuroprotective effects : Membrane-stabilizing properties and inhibition of oxidative stress pathways (e.g., NADPH oxidase) are proposed mechanisms .

Methodological Considerations

Q. How to prioritize synthetic analogs for preclinical testing?

Use a tiered approach:

  • Virtual screening : SwissTargetPrediction identifies off-target effects (e.g., kinase inhibition).
  • In vitro profiling : Assess selectivity across receptor panels (e.g., GPCRs, ion channels) .
  • In silico toxicity : ProTox-II predicts hepatotoxicity and mutagenicity risks .

Q. What analytical workflows validate compound purity and stability?

  • HPLC-MS : Quantify impurities (<0.1% by area) and degradation products under accelerated stability conditions (40°C/75% RH).
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (e.g., mp >130°C for chloro-fluorophenyl derivatives) .

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